molecular formula C10H10N4O3 B2929865 Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2413896-71-4

Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2929865
CAS No.: 2413896-71-4
M. Wt: 234.215
InChI Key: ZUECHJKAQIWFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a high-purity, powdered chemical reagent serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold known for its significant applications in anticancer research and as a kinase inhibitor . The molecule is designed for further functionalization, with the ethyl ester and carbamoyl groups at positions 3 and 6, respectively, providing key sites for synthetic modification to create a diverse library of derivatives for structure-activity relationship (SAR) studies . The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core contributes to its ability to interact with biological targets, such as enzymes and receptors . Research into similar compounds indicates potential mechanisms of action that include the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle . By interfering with CDK activity, this class of compounds can disrupt pathways essential for cell proliferation, making them valuable candidates for the development of novel anticancer therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and safety protocols.

Properties

IUPAC Name

ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-2-17-10(16)7-4-13-14-5-6(8(11)15)3-12-9(7)14/h3-5H,2H2,1H3,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUECHJKAQIWFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions. One common method starts with the preparation of 2,6-dibromopyrazolo[1,5-a]pyrimidine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Table 1: Representative Cyclocondensation Conditions and Yields

SubstrateCatalystTemp (°C)Time (min)Yield (%)
Chalcone 2aNaF–Al₂O₃180 → 1001582
Chalcone 2gNaF–Al₂O₃180 → 1001578

Amidation and Functional Group Transformations

The ester group at position 3 undergoes direct aminolysis with primary alkylamines to form carboxamide derivatives:

  • Microwave-assisted amidation with 3-morpholinopropanamine (6h) converts the ethyl ester to the carbamoyl group in 80% yield on a gram scale .
  • Coupling reactions using HATU/DIPEA enable conjugation with heterocyclic amines (e.g., pyrazol-4-amine derivatives), forming bioactive hybrids .

Key Reaction Pathway:

Ethyl ester 4a+Amine 6hHATU DIPEACarbamoyl derivative 5h[4][12]\text{Ethyl ester }\mathbf{4a}+\text{Amine }\mathbf{6h}\xrightarrow{\text{HATU DIPEA}}\text{Carbamoyl derivative }\mathbf{5h}\quad[4][12]

Cross-Coupling Reactions

The pyrazolo[1,5-a]pyrimidine scaffold participates in site-selective cross-couplings:

  • Sonogashira coupling at C6 with terminal alkynes (e.g., phenylacetylene) under Pd(PPh₃)₂Cl₂ catalysis (70–90% yields) .
  • Suzuki–Miyaura coupling at C2 with aryl boronic acids (e.g., 4-methoxyphenyl) using Pd(OAc)₂/SPhos (60–75% yields) .

Table 2: Cross-Coupling Reaction Scope

PositionReaction TypeSubstrateConditionsYield (%)
C6SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI, DMF88
C2Suzuki4-MeO-C₆H₄-B(OH)₂Pd(OAc)₂, SPhos, K₂CO₃72

Decarboxylation and Oxidation

The ethyl carboxylate group undergoes decarboxylation under acidic or thermal conditions:

  • Hydrolysis with 40% H₂SO₄ at 200°C removes the ester group, yielding 5-methylpyrazolo[1,5-a]pyrimidin-7-ol .
  • Oxidative functionalization using Vilsmeier–Haack conditions introduces formyl groups at position 3 (52–65% yields) .

Mechanistic Insights

  • Regioselectivity in cyclocondensation is governed by electronic effects: Electron-withdrawing groups on chalcones favor C5–C7 bond formation .
  • DFT calculations reveal that C6 selectivity in cross-couplings arises from lower activation energy (ΔΔG‡ = 2.3 kcal/mol) compared to C2 .

Scalability and Industrial Relevance

  • Gram-scale synthesis of carbamoyl derivatives achieves 80% yield using cost-effective reagents (NaF–Al₂O₃, K₂S₂O₈) .
  • Purification via flash chromatography or recrystallization ensures >95% purity for pharmaceutical applications .

Scientific Research Applications

Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Key Functional Groups Biological Relevance
Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate (Target) 6-CONH₂, 3-COOEt C₁₀H₁₀N₄O₃ Not reported Not reported Carbamoyl, ester Potential kinase inhibitor (hypothesized)
Ethyl 6-amino-5,7-bis(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3ah) 5,7-di(4-ClPh), 2-Ph, 6-NH₂ C₂₇H₂₀Cl₂N₄O₂ 245–246 92 Amino, chloroaryl Kinase inhibition (CDK2/TRKA)
Ethyl 6-cyano-7-phenyl-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (11d) 6-CN, 7-Ph, 2-NHPh C₂₁H₁₆N₆O₂ Not reported Not reported Cyano, aryl Dual CDK2/TRKA inhibitor
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate 6-Br, 3-COOEt C₉H₈BrN₃O₂ 144–146 Not reported Bromo, ester Synthetic intermediate for cross-coupling
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (4b) 5,7-Me₂, 3-COOEt C₁₀H₁₂N₄O₂ Not reported Not reported Methyl, ester Model for conformational studies

Electronic and Solubility Properties

  • Carbamoyl vs. Cyano/Bromo: The 6-carbamoyl group in the target compound introduces polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the lipophilic bromo (logP ~3.4 ) or electron-withdrawing cyano substituents. For example, ethyl 6-cyano derivatives (e.g., 11d) exhibit reduced solubility due to the hydrophobic nitrile group .
  • Amino vs.

Biological Activity

Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate with primary alkylamines under optimized conditions. The reaction often employs catalysts such as NaF-Al2O3 and oxidizing agents like K2S2O8 to enhance yields and selectivity. For instance, a study reported high yields (up to 82%) using these methods, demonstrating the effectiveness of this synthetic route for producing various structural analogues of the compound .

Biological Properties

Mechanism of Action
this compound exhibits significant biological activity through its interaction with various molecular targets. It has been identified as a potential inhibitor of multidrug resistance-associated protein (MRP1), which plays a critical role in drug transport and resistance mechanisms in cancer cells. This inhibition can enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .

Pharmacological Studies
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class demonstrate a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways and exhibit cytotoxicity against various cancer cell lines .

Case Studies

  • Anti-Cancer Activity
    A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anti-cancer agent .
  • MRP1 Inhibition
    In another investigation focusing on MRP1 inhibition, this compound was shown to increase the intracellular concentration of doxorubicin in resistant cancer cells. This finding underscores its utility in overcoming drug resistance in chemotherapy .

Data Table: Summary of Biological Activities

Activity Effect/Outcome Reference
MRP1 InhibitionIncreased doxorubicin accumulation in resistant cells
CytotoxicityReduced viability in breast cancer cell lines
Anti-inflammatory propertiesInhibition of key inflammatory enzymes

Q & A

Basic: What are the standard synthetic routes for Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and functionalization steps. A validated method includes:

  • Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Pyrimidine core construction : Reaction of intermediates with nitrile derivatives under basic conditions.
  • Carbamoyl group introduction : Post-functionalization via nucleophilic substitution or condensation reactions.

Key optimizations include:

  • Solvent systems : Ethanol:water (1:1, v:v) under ultrasonic irradiation enhances reaction rates and yields (95%) by improving mass transfer .
  • Catalysts : Acidic or basic conditions (e.g., KHSO₄ in ethanol) facilitate cyclization and esterification .

Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR spectroscopy : ¹³C NMR confirms regiochemistry and substituent positions (e.g., δ ~162 ppm for ester C=O, δ ~148 ppm for pyrimidine carbons) .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 224.14 for reduced derivatives) .
  • X-ray crystallography : Resolves stereochemistry in reduced analogs (e.g., tetrahydropyrazolo-pyrimidine derivatives) .

Advanced: How can reaction conditions be optimized to minimize byproducts during derivatization?

  • Reduction reactions : Use NaBH₄ in ethanol at 60°C for selective reduction of the pyrimidine ring, yielding diastereomeric tetrahydropyrazolo-pyrimidines (71% yield). Avoid over-reduction by controlling stoichiometry (3 equiv. NaBH₄) .
  • Substitution reactions : Polar aprotic solvents (DMF) with K₂CO₃ improve nucleophilic substitution at the 6-carbamoyl position .

Advanced: What strategies enable efficient diversification of the pyrazolo[1,5-a]pyrimidine scaffold?

  • Ultrasonic-promoted synthesis : Accelerates heterocycle formation (e.g., 7-aryl derivatives in 12–18 minutes) .
  • Modular substituent introduction :
    • Position 6 : Carbamoyl groups via urea/thiourea condensation.
    • Position 7 : Aryl/heteroaryl groups via enaminone cyclization .
    • Position 3 : Ester hydrolysis to carboxylic acids for further coupling .

Advanced: How do structural modifications impact biological activity (SAR studies)?

  • 6-Carbamoyl vs. 6-cyano : Carbamoyl enhances hydrogen-bonding with kinase targets (e.g., B-Raf), improving inhibitory potency .
  • Ester vs. carboxylate : Ethyl ester at position 3 improves cell permeability, while carboxylate analogs show higher target affinity .
  • 7-Substituents : Bulky aryl groups (e.g., phenyl) increase steric hindrance, altering binding kinetics .

Advanced: How to resolve contradictions in reported yields for similar derivatives?

Discrepancies arise from:

  • Catalyst choice : KHSO₄ vs. LiHMDS alters reaction pathways (e.g., 76–96% yields for 7-methyl derivatives with KHSO₄ vs. 35–66% with other bases) .
  • Solvent polarity : Ethanol:water promotes precipitation of pure products, reducing side reactions .

Advanced: What methodologies address solubility challenges during purification?

  • Mixed-solvent recrystallization : Ethanol/hexane mixtures isolate esters with >95% purity .
  • Chromatography : Silica gel (20% EtOAc/hexane) resolves diastereomers in reduced derivatives .

Advanced: How can computational modeling guide target-specific design?

  • Docking studies : Predict interactions with kinase ATP-binding pockets (e.g., B-Raf V600E mutation) to prioritize carbamoyl and aryl substituents .
  • DFT calculations : Assess electronic effects of substituents (e.g., carbamoyl electron-withdrawing properties stabilize transition states) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.